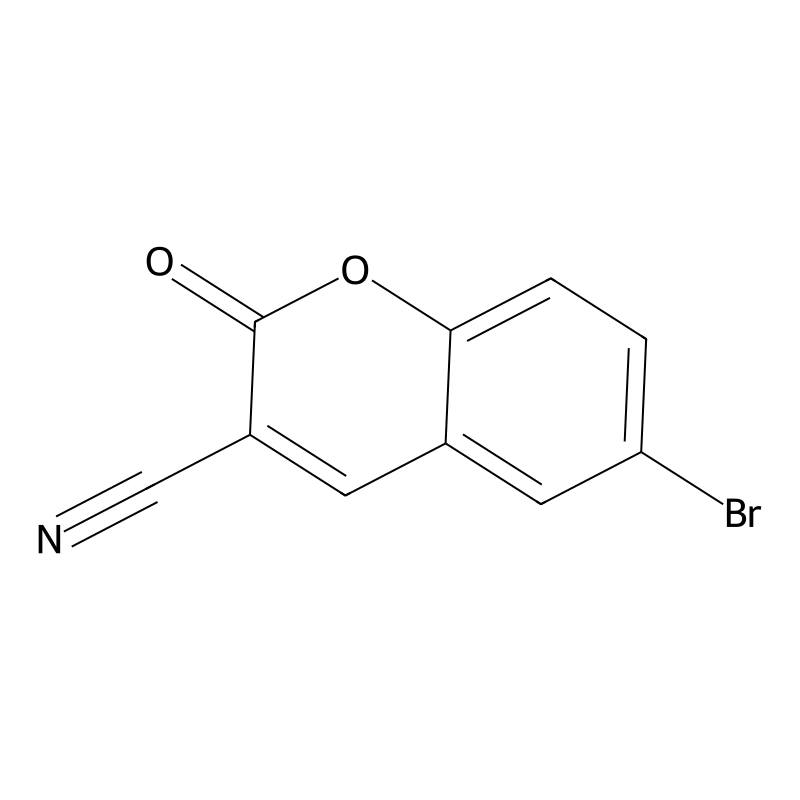

6-Bromo-2-oxo-2H-chromene-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-Bromo-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic organic compound characterized by its chromene structure, which consists of a benzopyran ring fused to a carbonitrile group. Its molecular formula is C10H4BrNO2, and it features a bromine substituent at the 6-position of the chromene ring. This compound has garnered attention for its diverse chemical properties and potential applications in various fields.

There is no current scientific research available on the mechanism of action of 6-Bromo-2-oxo-2H-chromene-3-carbonitrile. Without biological activity data, it is impossible to discuss its potential role in biological systems or interaction with other compounds.

- Bromo Substituent: Bromine can be a skin and respiratory irritant. Standard laboratory safety practices should be followed when handling any brominated compound.

- Cyano Group: Nitriles can be toxic if ingested or inhaled. Proper ventilation and personal protective equipment are recommended when working with unknown cyano-containing compounds.

Antibacterial Activity:

A study published in "Medicinal Chemistry Research" evaluated various chromene derivatives for their antibacterial activity against several bacterial strains. Among the tested compounds, 6-Bromo-2-oxo-2H-chromene-3-carbonitrile exhibited moderate activity against Staphylococcus aureus, a common cause of skin infections and pneumonia []. However, further research is needed to determine its efficacy and mechanism of action compared to established antibiotics.

Enzyme Inhibition:

Another study, published in "Bioorganic & Medicinal Chemistry Letters," investigated the inhibitory potential of 6-Bromo-2-oxo-2H-chromene-3-carbonitrile against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease and other neurodegenerative conditions. The results indicated weak inhibitory activity, suggesting the need for further structural modifications to improve potency [].

The synthesis of 6-bromo-2-oxo-2H-chromene-3-carbonitrile typically involves the Knoevenagel condensation reaction, where 5-bromo-2-hydroxybenzaldehyde reacts with ethyl cyanoacetate under the influence of a catalyst such as trifluoroacetic acid. The reaction mechanism involves the formation of an enolate ion, which subsequently attacks the carbonyl carbon of the aldehyde, leading to the formation of the desired compound .

Additionally, the cyano group in this compound can undergo hydrolysis under certain conditions, potentially converting it into a carboxylic acid derivative.

Research indicates that 6-bromo-2-oxo-2H-chromene-3-carbonitrile exhibits biological activities that may include antimicrobial and anticancer properties. Studies have shown that derivatives of chromene compounds often display significant activity against various bacterial strains and cancer cell lines, suggesting that this compound could be a candidate for further pharmacological exploration .

The primary synthesis method for 6-bromo-2-oxo-2H-chromene-3-carbonitrile involves:

- Knoevenagel Condensation:

- Reactants: 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate.

- Catalyst: Trifluoroacetic acid.

- Conditions: Typically performed under reflux conditions to facilitate the reaction.

The synthesis has been confirmed through single crystal X-ray diffraction, which provides detailed structural information about the compound .

6-Bromo-2-oxo-2H-chromene-3-carbonitrile has potential applications in:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Material Science: Its unique structural properties may allow for use in developing new materials or as intermediates in organic synthesis.

Studies employing Hirshfeld surface analysis have been utilized to explore intermolecular interactions within crystal structures containing 6-bromo-2-oxo-2H-chromene-3-carbonitrile. This analysis helps in understanding how molecular packing influences physical properties and stability, which is crucial for applications in material science and pharmaceuticals .

Several compounds share structural similarities with 6-bromo-2-oxo-2H-chromene-3-carbonitrile. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Oxo-2H-chromene | Lacks bromine substituent; simpler structure | Often used as a precursor in organic synthesis |

| 5-Bromo-2-hydroxybenzaldehyde | Contains hydroxyl group; used in synthesis reactions | Serves as a key reactant in Knoevenagel reactions |

| 4-Hydroxycoumarin | Similar chromene framework; hydroxyl group present | Known for its anticoagulant properties |

The uniqueness of 6-bromo-2-oxo-2H-chromene-3-carbonitrile lies primarily in its bromine substitution, which can influence both its reactivity and biological activity compared to these similar compounds .